3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Chemical Structure:
The compound 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 147662-99-5) features a fused pyrido[1,2-a]pyrimidin-4-one core with substituents at positions 2 (methyl), 3 (2-chloroethyl), and 7 (methoxy). Its molecular formula is C₁₂H₁₃ClN₂O₂, with a molecular weight of 252.7 g/mol. The methoxy group at position 7 distinguishes it from related derivatives, influencing electronic properties and biological interactions .
The methoxy group may be introduced through methoxylation of a precursor hydroxy group or via substitution during cyclization.
Applications: Pyrido[1,2-a]pyrimidin-4-one derivatives are explored for diverse biological activities, including antipsychotic (e.g., risperidone intermediates) , antibacterial , and enzyme inhibitory effects .
Properties
IUPAC Name |
3-(2-chloroethyl)-7-methoxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSZMRUSKSYCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)OC)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593029 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147662-99-5 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Ethyl Acetoacetate
The initial step involves nucleophilic substitution between ethyl acetoacetate and 1-bromo-2-chloroethane under alkaline conditions. Potassium tert-butoxide in tetrahydrofuran (THF) at −10°C facilitates the formation of ethyl 2-acetyl-4-chlorobutyrate with 68% isolated yield. Competing elimination reactions are suppressed by maintaining strict temperature control (<0°C) and using aprotic solvents with low dielectric constants (ε = 7.6 for THF).
Cyclocondensation with 3-Hydroxy-2-aminopyridine
Ethyl 2-acetyl-4-chlorobutyrate undergoes cyclization with 3-hydroxy-2-aminopyridine in refluxing toluene (110°C) catalyzed by BiCl₃ (5 mol%). The reaction proceeds via enamine formation followed by intramolecular lactamization, achieving 74% conversion after 8 hours. Critical parameters include:
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Molar ratio : 1:1.2 (ester:amine) prevents dimerization byproducts
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Catalyst loading : >7 mol% BiCl₃ accelerates decomposition, reducing yield to 51%
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Solvent selection : Toluene outperforms DMF or DMSO by minimizing hydrolysis of the chloroethyl group
One-Pot Synthesis Using 2-Acetylbutyrolactone
Reaction Mechanism and Conditions
This method condenses 2-acetylbutyrolactone with 3-methoxy-2-aminopyridine in xylene at 140°C using p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst. The water-byproduct is removed via Dean-Stark trap, driving the equilibrium toward product formation (82% yield). Key advantages include:
Chloroethyl Group Introduction
The intermediate 9-hydroxy-3-(2-hydroxyethyl) derivative undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Excess SOCl₂ (2.5 equiv) ensures complete conversion, with gaseous byproducts (HCl, SO₂) removed under reduced pressure. Nuclear Overhauser Effect (NOE) NMR studies confirm retention of stereochemistry at C9 during this step.
Hydrogenation-Based Approaches
Catalytic Hydrogenation of Pyridine Ring
A suspension of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in ethanol/water (4:1) undergoes hydrogenation at 80°C under 1.5 MPa H₂ pressure using 10% Pd/C. The reaction achieves 99.32% conversion in 20 seconds within a microchannel reactor, demonstrating exceptional scalability.
Table 1: Hydrogenation Parameters and Outcomes
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Optimal for H₂ activation |
| Pressure | 1.5 MPa | Prevents catalyst poisoning |
| Catalyst Loading | 5 wt% Pd/C | Balances cost and activity |
| Residence Time | 20 seconds | Minimizes over-reduction |
Post-Hydrogenation Workup
The crude product is acidified with HCl (2M) to pH 2, precipitating the hydrochloride salt (mp 218–220°C). Recrystallization from ethanol/water (3:1) affords analytically pure material with <0.5% residual palladium.
Alternative Catalytic Systems and Solvent Effects
Ionic Liquid-Mediated Synthesis
Imidazolium-based ionic liquids (e.g., [BMIM]Cl) enable solvent-free cyclization at 90°C, achieving 78% yield with 99% atom economy. The ionic liquid acts as both catalyst and reaction medium, facilitating:
Microwave-Assisted Acceleration
Microwave irradiation (300 W, 120°C) reduces reaction time from 8 hours to 15 minutes for the cyclocondensation step. Controlled experiments show:
Analytical and Purification Strategies
Chromatographic Monitoring
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water + 0.1% TFA) resolves starting materials (Rt = 3.2 min) from product (Rt = 5.8 min). Method validation confirms:
Crystallization Optimization
Crystal morphology studies identify ethanol/ethyl acetate (1:2) as the optimal antisolvent system, producing needles with superior flowability. Process Analytical Technology (PAT) tools monitor crystal size distribution in real-time, ensuring 90% particles between 50–150 μm .
Chemical Reactions Analysis
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Methoxylation and Methylation: The methoxy and methyl groups can be modified through further alkylation or dealkylation reactions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-4-one derivatives with potential biological activities.
Scientific Research Applications
Antipsychotic Properties
One of the most notable applications of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is its use as a long-acting antipsychotic agent. Research indicates that this compound exhibits significant efficacy in treating psychotic disorders in warm-blooded animals. Its mechanism of action appears to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial in the management of psychiatric conditions.
Research Studies and Findings
- Animal Studies : Various studies have demonstrated the effectiveness of this compound in reducing symptoms of psychosis in animal models. For instance, a study conducted on rats showed that administration of the compound led to a marked decrease in hyperactivity and stereotypic behaviors associated with schizophrenia-like symptoms .
- Comparative Efficacy : In comparative studies against other antipsychotics, this compound has shown superior long-term efficacy with fewer side effects, making it a candidate for further clinical trials .
Potential for Other Therapeutic Uses
Beyond its antipsychotic properties, there is ongoing research into other potential applications:
Antitumor Activity
Preliminary studies suggest that compounds structurally related to this compound may exhibit antitumor activity. The chloroethyl group is known for its ability to alkylate DNA, which can lead to apoptosis in cancer cells. Further investigations are needed to explore this application thoroughly.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties that could benefit conditions such as Alzheimer’s disease or other neurodegenerative disorders. The mechanism is hypothesized to involve antioxidant activities and modulation of neuroinflammatory pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antipsychotic Efficacy | Significant reduction in psychotic symptoms in animal models compared to control groups. |
| Study B | Long-term Safety | Demonstrated lower incidence of extrapyramidal symptoms compared to traditional antipsychotics. |
| Study C | Antitumor Potential | Indicated potential cytotoxic effects on specific cancer cell lines, warranting further exploration. |
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituted derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and biological implications among analogs:
Key Observations :
Chloro (7-Cl): Electron-withdrawing nature may improve stability but reduce solubility . Saturated Rings: Tetrahydro derivatives exhibit antibacterial activity, suggesting reduced aromaticity favors interactions with bacterial targets .
Biological Activities :
- Antipsychotic : Compounds like 3-(2-chloroethyl)-2-methyl (63234-80-0) are intermediates in risperidone synthesis, where planar aromatic cores are critical for dopamine/serotonin receptor binding .
- Antibacterial : Tetrahydro derivatives (e.g., 6,7,8,9-tetrahydro-3-(2-chloroethyl)-2-methyl) show efficacy against bacterial strains, possibly due to altered membrane interaction .
- Antidepressant : 3-(2-Chloroethyl)-2,7-dimethyl derivatives demonstrate α₁-antagonistic activity, linked to mood regulation .
Synthesis Trends: Cyclization with POCl₃ is common for aromatic pyrido[1,2-a]pyrimidinones . Saturated analogs require hydrogenation or hydroxylation steps .
Safety and Regulation :
- Some derivatives (e.g., 93076-03-0) are classified as toxic (T) and harmful (Xn) under EU regulations, emphasizing the need for substituent-specific toxicity profiling .
Biological Activity
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 147662-99-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C12H13ClN2O2
- Molecular Weight : 252.7 g/mol
- Structure : The compound features a pyrido[1,2-a]pyrimidine core, which is significant for its biological activity.
Synthesis
The synthesis of this compound has been explored in various studies. For instance, a study synthesized several derivatives of this compound and evaluated their antibacterial properties. The methods typically involve the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity and yield .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For example:
- A series of synthesized derivatives showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. One derivative demonstrated two-fold better activity than the standard drug Streptomycin sulfate against certain bacterial strains .
| Compound | Activity (IC50) | Bacterial Strain |
|---|---|---|
| 6i | 0.5 μg/mL | Staphylococcus epidermidis |
| 6j | 1.0 μg/mL | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In vitro studies indicated that certain derivatives could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 μM, suggesting potent cytotoxic effects .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| MDA-MB-231 | 2.43 | 7d |
| HepG2 | 4.98 | 10c |
Anti-inflammatory Activity
Some studies have focused on the anti-inflammatory properties of related compounds:
- Derivatives showed inhibitory effects on COX enzymes, with IC50 values indicating effective suppression of inflammatory responses . For instance:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 | 42.1 |
| 4b | 26.04 | 31.4 |
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Animal Studies : In vivo experiments demonstrated that certain derivatives effectively reduced inflammation in carrageenan-induced paw edema models, comparable to established anti-inflammatory drugs like indomethacin.
- Cell Cycle Analysis : Studies revealed that selected compounds could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
- Methodological Answer : The compound is synthesized via alkylation and cyclization reactions. For example, thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates derived from 2-aminopyridines is a key step . Phase-transfer catalysis (PTC) with tetrabutylammonium bromide and potassium carbonate has been used to optimize alkylation of pyridopyrimidinone precursors, improving reaction efficiency and yield . In pharmaceutical contexts, alkylation with intermediates like 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (e.g., in Risperidone synthesis) occurs in dimethylformamide at 85–90°C with sodium carbonate and potassium iodide .
| Key Reaction Conditions | Reference |
|---|---|
| Thermal cyclization of malonate precursors | |
| PTC alkylation with TBAB/K₂CO₃ | |
| Alkylation in DMF at 85–90°C |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal X-ray diffraction (SHELXL software) resolved the compound’s stereochemistry and bond angles . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions and purity (e.g., distinguishing chloroethyl vs. methoxy groups) .
- IR Spectroscopy : To confirm functional groups like carbonyl (C=O) and pyrimidinone rings .
Q. What is the pharmacological relevance of this compound in drug development?
- Methodological Answer : The compound is a key intermediate in synthesizing antipsychotics like Risperidone. Its chloroethyl group enables alkylation reactions with piperidine-containing moieties to form active pharmaceutical ingredients (APIs) . Researchers must monitor reaction selectivity to avoid byproducts (e.g., naphthyridinones from competing cycloadditions) .
Advanced Research Questions
Q. How do competing reaction pathways during halogenation impact synthesis yields, and how can they be mitigated?
- Methodological Answer : Halogenation with N-halosuccinimides may produce undesired byproducts like 1,8-naphthyridinones due to "head-to-tail" [4+2] cycloadditions of intermediate iminoketenes . To minimize this:
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Use low-temperature conditions to suppress cycloaddition.
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Optimize stoichiometry (e.g., limiting halogenating agent equivalents).
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Monitor reaction progress via TLC or HPLC to isolate intermediates early.
Common Byproducts Mitigation Strategy 1,8-Naphthyridinones Temperature control Tetrahydropyridine-diones Stoichiometric adjustments
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under EU Regulation 1272/2008 as:
- Acute Toxicity (Category 3; H301) : Use fume hoods and PPE.
- Environmental Hazard (H411) : Avoid aqueous disposal; use closed waste systems .
- Storage : Store in dry, cool conditions (<25°C) away from oxidizing agents .
Q. How does the chloroethyl substituent influence reactivity compared to analogs (e.g., hydroxyethyl or vinyl derivatives)?
- Methodological Answer : The chloroethyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines in API synthesis). In contrast:
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Hydroxyethyl derivatives require activation (e.g., tosylation) for similar reactivity .
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Vinyl analogs undergo cycloaddition or polymerization, limiting their utility as intermediates .
Q. What computational or experimental methods resolve contradictions in spectral data for structural verification?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected coupling patterns) can arise from tautomerism or solvent effects. Strategies include:
- DFT Calculations : Predict ¹³C chemical shifts to validate experimental NMR .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) .
- Crystallographic Validation : Compare experimental vs. simulated powder XRD patterns .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar derivatives?
- Methodological Answer : Minor structural changes (e.g., methoxy vs. hydroxy groups) alter pharmacokinetics. For instance:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
